molecular formula C8H8BNO6 B8251134 (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid

(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid

Cat. No.: B8251134
M. Wt: 224.97 g/mol
InChI Key: DVMNFFMCYDSICW-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a nitro group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

In biological systems, boronic acids can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and nucleotides. This interaction is the basis for their use in biosensors and enzyme inhibition .

Properties

IUPAC Name

(2-methoxycarbonyl-5-nitrophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(10(14)15)4-7(6)9(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMNFFMCYDSICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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